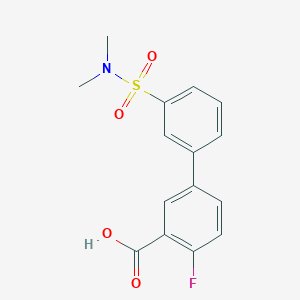
2-(3-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid (MSPN) is an organic compound with numerous applications in both scientific research and laboratory experiments. It is a colorless solid with a molecular weight of 299.28 g/mol, and it is usually supplied as a 95% pure powder. MSPN is used in a variety of applications, including as a reagent for the synthesis of other compounds, as a ligand for metal complexes, and as a starting material for the synthesis of pharmaceuticals.
Mecanismo De Acción
2-(3-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid, 95% acts as an inhibitor of cytochrome P450, a family of enzymes involved in the synthesis of many biologically active compounds. It does this by binding to the heme group of the enzyme and preventing the enzyme from catalyzing its normal reaction.
Biochemical and Physiological Effects
2-(3-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid, 95% has been shown to inhibit the synthesis of several biologically active compounds, including prostaglandins and leukotrienes. It has also been shown to inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, 2-(3-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid, 95% has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid, 95% is an ideal reagent for use in laboratory experiments due to its high purity, low cost, and wide availability. Additionally, its use in scientific research has been well-documented, making it a reliable reagent for use in lab experiments. However, 2-(3-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid, 95% can be toxic in high concentrations, and thus its use should be carefully monitored.
Direcciones Futuras
Given the wide range of applications of 2-(3-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid, 95%, there are numerous potential future directions for research. These include further exploration of its use as an inhibitor of cytochrome P450, as well as its potential use as a substrate for enzymatic synthesis and as a ligand for metal complexes. Additionally, further research into its antioxidant and anti-inflammatory properties may provide new insights into its potential therapeutic applications. Finally, further research into its use as a starting material for the synthesis of pharmaceuticals may provide new opportunities for drug discovery.
Métodos De Síntesis
2-(3-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid, 95% can be synthesized by a variety of methods, including the reaction of 3-nitrobenzoic acid with dimethylsulfamide in the presence of an acid catalyst. The reaction is typically carried out in a mixture of water and ethanol and yields a 95% pure product.
Aplicaciones Científicas De Investigación
2-(3-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid, 95% has been used extensively in scientific research, particularly in the field of biochemistry. It has been used as a substrate for the enzymatic synthesis of other compounds, as a ligand for metal complexes, and as a starting material for the synthesis of pharmaceuticals. Additionally, 2-(3-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid, 95% has been used as an inhibitor of the enzyme cytochrome P450, which is involved in the synthesis of many biologically active compounds.
Propiedades
IUPAC Name |
2-[3-(dimethylsulfamoyl)phenyl]-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-16(2)24(22,23)12-5-3-4-10(8-12)14-9-11(17(20)21)6-7-13(14)15(18)19/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGOQRYBCLDXJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-N,N-Dimethylsulfamoylphenyl)-4-nitrobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














